![molecular formula C23H29N3O3 B236948 Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236948.png)
Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate, also known as MEH-PPV, is a conjugated polymer with unique optical and electronic properties. It has been extensively studied for its potential use in optoelectronic devices, such as organic solar cells, light-emitting diodes, and field-effect transistors. In
作用机制
The mechanism of action of Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate in optoelectronic devices involves the absorption of light, generation of excitons, and separation of charge carriers. When Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate absorbs light, it generates excitons, which are electron-hole pairs. These excitons can then be separated into free charge carriers, which can be collected as current in a device.
生化和生理效应
There is limited research on the biochemical and physiological effects of Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate. However, some studies have suggested that Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate may have antioxidant properties and could potentially be used in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate in optoelectronic devices is its high absorption coefficient, which allows for efficient conversion of light into electrical energy. Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate also has high charge carrier mobility and efficient energy transfer, which can improve device performance. However, Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate can be difficult to process and has poor stability, which can limit its application in some devices.
未来方向
There are several future directions for research on Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate. One area of focus is improving the stability and processability of Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate to expand its application in optoelectronic devices. Another area of research is exploring the potential use of Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate in biological imaging and sensing. Additionally, there is potential for using Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate in the development of new materials for energy storage and conversion.
合成方法
Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate can be synthesized through a variety of methods, including Suzuki coupling, Stille coupling, and Grignard metathesis. One commonly used method involves the reaction of 2,5-dibromo-3-ethylthiophene with 4-ethylbenzoyl chloride in the presence of a palladium catalyst, followed by the reaction with 4-(4-ethylpiperazin-1-yl)aniline in the presence of potassium carbonate. The resulting product is then treated with methyl iodide to obtain Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate.
科学研究应用
Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate has been extensively studied for its potential use in optoelectronic devices. Its unique optical and electronic properties, including high absorption coefficient, high charge carrier mobility, and efficient energy transfer, make it a promising material for organic solar cells, light-emitting diodes, and field-effect transistors. Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate has also been used as a fluorescent probe for biological imaging and sensing.
属性
产品名称 |
Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate |
|---|---|
分子式 |
C23H29N3O3 |
分子量 |
395.5 g/mol |
IUPAC 名称 |
methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C23H29N3O3/c1-4-17-6-8-18(9-7-17)22(27)24-20-16-19(23(28)29-3)10-11-21(20)26-14-12-25(5-2)13-15-26/h6-11,16H,4-5,12-15H2,1-3H3,(H,24,27) |
InChI 键 |
BGLGASAVCRNWHN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC |
规范 SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



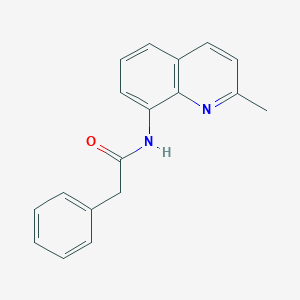
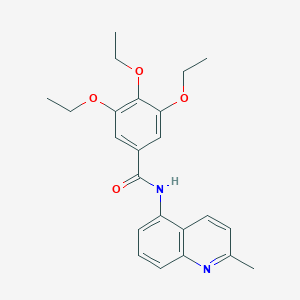
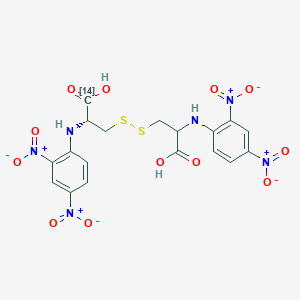

![N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236888.png)
![N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B236892.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B236897.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide](/img/structure/B236903.png)
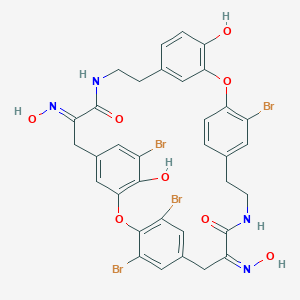

![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B236915.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B236927.png)
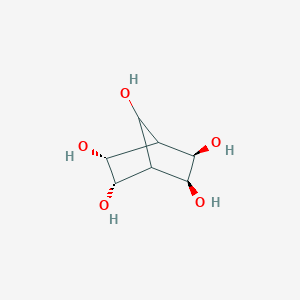
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B236939.png)